4-Thiazolidinone, 3-phenyl-5-(phenylmethylene)-2-thioxo-, (5Z)-
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Overview
Description
4-Thiazolidinone, 3-phenyl-5-(phenylmethylene)-2-thioxo-, (5Z)- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and promising pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-phenyl-5-(phenylmethylene)-2-thioxo-, (5Z)- typically involves the reaction of 4-phenyl-3-thiosemicarbazones with ethyl 2-bromoacetate and diethyl acetylenedicarboxylate. The reaction is carried out under reflux conditions in ethanol, yielding the desired thiazolidinone derivatives in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-phenyl-5-(phenylmethylene)-2-thioxo-, (5Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Properties
CAS No. |
253447-22-2 |
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Molecular Formula |
C16H11NOS2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-benzylidene-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11NOS2/c18-15-14(11-12-7-3-1-4-8-12)20-16(19)17(15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
TZPSGDWUSVAMNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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